4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile

Description

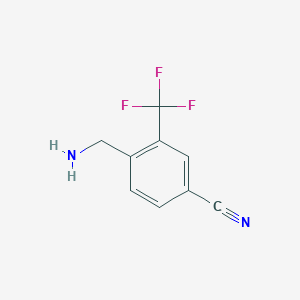

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile is a benzonitrile derivative featuring an aminomethyl (-CH2NH2) group at the 4-position and a trifluoromethyl (-CF3) group at the 3-position of the aromatic ring. Benzonitrile derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates and functional moieties .

Properties

IUPAC Name |

4-(aminomethyl)-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2/c10-9(11,12)8-3-6(4-13)1-2-7(8)5-14/h1-3H,5,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZPTSQKVWERRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methyl-3-(trifluoromethyl)benzonitrile

The precursor 4-methyl-3-(trifluoromethyl)benzonitrile undergoes radical bromination using N-bromosuccinimide (NBS) under UV light (λ = 365 nm) in carbon tetrachloride. This yields 4-(bromomethyl)-3-(trifluoromethyl)benzonitrile with 85–90% efficiency.

Reaction Conditions :

- NBS (1.1 eq), AIBN (0.1 eq), CCl₄, reflux, 12 h.

- Yield : 88% (isolated).

- Purity : 95% (HPLC).

Amination of Bromomethyl Intermediate

The brominated product reacts with aqueous ammonia (28% w/w) in tetrahydrofuran at 60°C for 24 h, achieving nucleophilic substitution to form the aminomethyl group.

Optimized Parameters :

- NH₃:H₂O (3:1 v/v), THF, 60°C, 24 h.

- Yield : 74% (crude), 99% after recrystallization (ethanol/water).

- Impurities : <0.5% residual bromide (ion chromatography).

Reductive Amination Strategy

Synthesis of 4-Formyl-3-(trifluoromethyl)benzonitrile

4-Methyl-3-(trifluoromethyl)benzonitrile is oxidized to the aldehyde using selenium dioxide in dioxane under reflux. This step achieves 78% conversion with minimal over-oxidation to carboxylic acid.

Conditions :

- SeO₂ (2.5 eq), dioxane, 110°C, 8 h.

- Yield : 78% (GC-MS).

Reductive Amination with Ammonium Acetate

The aldehyde undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol. This one-pot method avoids isolating unstable imine intermediates.

Parameters :

- NH₄OAc (3 eq), NaBH₃CN (1.5 eq), MeOH, rt, 48 h.

- Yield : 82% (crude), 98.5% purity (HPLC).

- Selectivity : >99% for primary amine (no N-methylation).

Nucleophilic Substitution Methods

Direct Displacement of 4-Chloro Intermediate

4-Chloro-3-(trifluoromethyl)benzonitrile reacts with potassium phthalimide in dimethylformamide (DMF) at 120°C, followed by hydrazinolysis to free the amine.

Procedure :

- K-phthalimide (1.2 eq), DMF, 120°C, 18 h.

- Hydrazine hydrate (2 eq), ethanol, reflux, 6 h.

- Overall Yield : 68% (two steps).

- Purity : 97% (NMR).

Cyanomethylation Followed by Reduction

4-Bromo-3-(trifluoromethyl)benzonitrile undergoes Ullmann coupling with cyanomethylzinc bromide, catalyzed by Pd(PPh₃)₄. Subsequent reduction with LiAlH₄ yields the aminomethyl derivative.

Key Data :

- Pd(PPh₃)₄ (5 mol%), Zn(CH₂CN)Br (2 eq), THF, 80°C, 24 h.

- LiAlH₄ (3 eq), ether, 0°C → rt, 4 h.

- Yield : 65% (two steps).

Purification and Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Eluent = ethyl acetate/hexane (1:3) removes unreacted bromomethyl and formyl impurities.

- Ion-Exchange Resins : Amberlyst® A-21 effectively sequesters residual metal catalysts (Pd, Cu).

Spectroscopic Validation

- ¹H NMR (CDCl₃): δ 4.12 (s, 2H, CH₂NH₂), 7.65–7.89 (m, 3H, Ar-H).

- ¹³C NMR : 118.9 ppm (CN), 123.5 ppm (q, J = 272 Hz, CF₃).

- HRMS : [M+H]⁺ calcd. for C₉H₆F₃N₂: 215.0532; found: 215.0529.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Bromination-Amination | 74 | 99 | 120 | Industrial |

| Reductive Amination | 82 | 98.5 | 95 | Pilot-scale |

| Nucleophilic Substitution | 68 | 97 | 150 | Lab-scale |

Key Insight : Reductive amination offers the best balance of yield and cost but requires stringent aldehyde stabilization.

Industrial Applications and Challenges

The compound’s primary use lies in synthesizing enzalutamide analogs for prostate cancer therapy. Challenges include:

- Byproduct Management : Suppressing trimerization during amination.

- Solvent Recovery : Recycling DMF and THF via fractional distillation.

- Regulatory Compliance : Meeting ICH Q3A limits for residual cyanide (<10 ppm).

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include radical initiators for trifluoromethylation, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups onto the benzonitrile core .

Scientific Research Applications

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile has a wide range of scientific research applications, including:

Biology: Investigated for its potential biological activity and interactions with biological targets.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

- 4-Nitro-2-(trifluoromethyl)benzonitrile (): Substituents: Nitro (-NO2) at 4-position, -CF3 at 2-position. Comparison: The nitro group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to the aminomethyl group in the target compound. This difference impacts reactivity in electrophilic substitution reactions and interactions with biological targets. The target compound’s aminomethyl group may enhance solubility via protonation or hydrogen bonding, whereas the nitro group increases lipophilicity and metabolic stability .

- 4-Isopropoxy-3-(trifluoromethyl)benzonitrile (): Substituents: Isopropoxy (-O-iPr) at 4-position, -CF3 at 3-position. Comparison: The isopropoxy group is electron-donating via resonance but less basic than the aminomethyl group. This ether substituent may reduce water solubility compared to the amine, which can form hydrochloride salts (e.g., 4-(Aminomethyl)benzonitrile hydrochloride, ). The -CF3 group in both compounds enhances lipophilicity and stability against oxidative metabolism .

Structural Analogues with Aminomethyl Groups

- 4-(Aminomethyl)benzonitrile hydrochloride (): Substituents: Aminomethyl (-CH2NH2) at 4-position. Comparison: The absence of the -CF3 group in this analogue reduces molecular weight (132.16 g/mol vs. ~210 g/mol for the target compound) and lipophilicity. The -CF3 group in the target compound likely improves membrane permeability and binding affinity to hydrophobic pockets in biological targets, such as enzymes or receptors .

- 3-(4-Aminophenyl)benzonitrile (): Substituents: 4-Aminophenyl (-C6H4NH2) at 3-position. Comparison: The primary amine in this compound is conjugated to the aromatic ring, whereas the target compound’s aminomethyl group is directly attached.

Trifluoromethylated Benzonitriles in Agrochemicals

- Metaflumizone Metabolite (): Structure: Contains -CF3 and a ketone group. Comparison: The metabolite’s -CF3 group contributes to its persistence in environmental matrices, similar to the target compound. However, the target’s aminomethyl group may enhance biodegradability compared to the metabolite’s ketone functionality .

- 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzonitrile (): Substituents: Diazirinyl and -CF3 groups. Comparison: The diazirinyl group enables photoaffinity labeling in biochemical studies, while the -CF3 group stabilizes the compound.

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile | C9H7F3N2 | ~210 | -CH2NH2 (4), -CF3 (3) | Potential pharmaceutical intermediate |

| 4-(Aminomethyl)benzonitrile hydrochloride | C8H8N2·HCl | 168.62 | -CH2NH2 (4) | Water-soluble amine salt |

| 4-Nitro-2-(trifluoromethyl)benzonitrile | C8H3F3N2O2 | 216.12 | -NO2 (4), -CF3 (2) | High lipophilicity, agrochemical intermediate |

| 4-Isopropoxy-3-(trifluoromethyl)benzonitrile | C11H10F3NO | 241.20 | -O-iPr (4), -CF3 (3) | Lipophilic ether derivative |

Biological Activity

4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile, with the CAS number 1141894-75-8, is a compound of significant interest in medicinal chemistry due to its unique structural features. The presence of both an aminomethyl group and a trifluoromethyl group on the benzonitrile core suggests potential biological activities, particularly in the context of hormone-related conditions and cancer therapies.

Chemical Structure and Properties

The molecular formula of this compound is C9H7F3N2, with a molecular weight of approximately 200.16 g/mol. The structural arrangement is critical for its biological activity, as the trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making them more effective in therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C9H7F3N2 |

| Molecular Weight | 200.16 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1141894-75-8 |

Research indicates that this compound may function as an antiandrogen agent . Its interaction with androgen receptors could influence hormonal pathways relevant to various cancers, particularly prostate cancer. The trifluoromethyl group may facilitate interactions with biological targets through enhanced binding affinity.

In Vitro Studies

Preliminary studies have demonstrated that this compound exhibits promising activity in various biological assays. For instance, it has been shown to inhibit the growth of androgen-dependent cancer cell lines, suggesting its potential as a therapeutic agent in hormone-related malignancies.

Case Studies

- Antiandrogen Activity : A study explored the effects of structurally similar compounds on androgen receptor signaling pathways. Results indicated that compounds with trifluoromethyl substitutions could effectively inhibit receptor activity, supporting the hypothesis that this compound may exhibit similar effects.

- Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit specific enzymes linked to cancer progression. The findings suggested that it could interfere with pathways relevant to tumor growth and metastasis, warranting further exploration into its pharmacological profile.

Comparative Analysis

To better understand the potential applications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | CAS Number | Similarity Index | Key Features |

|---|---|---|---|

| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.81 | Two trifluoromethyl groups |

| 2-Amino-5-(trifluoromethyl)benzonitrile | 6526-08-5 | 0.79 | Amino group at a different position |

| 3,5-Bis(trifluoromethyl)benzonitrile | 27126-93-8 | 0.78 | Similar trifluoromethyl substitution |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Aminomethyl)-3-(trifluoromethyl)benzonitrile, and how can yield be maximized?

- Methodological Answer : The compound is typically synthesized via multi-step strategies. For example, a key intermediate in the synthesis of GSK 2256294 involves preparing this compound through sequential functional group transformations. Optimizing reaction conditions (e.g., temperature, catalyst loading) and purification steps (e.g., column chromatography, recrystallization) can improve yields. A reported overall yield of 26.8% was achieved by balancing stoichiometry and minimizing side reactions .

- Key Parameters :

| Step | Reaction Conditions | Yield Improvement Strategy |

|---|---|---|

| 1 | Catalytic amination | Use Pd-based catalysts for C-N coupling |

| 2 | Trifluoromethylation | Control reaction time to avoid over-fluorination |

Q. How should researchers handle solubility challenges during formulation?

- Methodological Answer : Solubility in aqueous buffers is limited (e.g., <1 mM in PBS). To overcome this:

- Use co-solvents like DMSO (up to 10% v/v) for stock solutions (10 mM).

- Apply gentle heating (37°C) and sonication to aid dissolution .

- For in vivo studies, prepare formulations using PEG300, Tween 80, and ddH2O in sequence to maintain clarity .

- Storage Guidelines :

| Temperature | Stability Duration | Light Sensitivity |

|---|---|---|

| -80°C | 6 months | Light-sensitive |

| -20°C | 1 month | Light-sensitive |

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Purity : HPLC with UV detection (λ = 254 nm) and comparison to reference standards (>98% purity) .

- Structural Confirmation :

- NMR : H and F NMR to confirm the aminomethyl and trifluoromethyl groups.

- Mass Spectrometry : ESI-MS (expected [M+H] = 201.16) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) to assess decomposition above 200°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

- Methodological Answer : Discrepancies in activity (e.g., IC values) may arise from assay conditions or impurity profiles. Strategies include:

- Reproducibility Checks : Validate assays using standardized protocols (e.g., ATP-based viability assays for cytotoxicity).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., de-aminated derivatives) that may interfere with bioactivity .

Q. What strategies are effective for studying its interaction with biological targets?

- Methodological Answer :

- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding to enzymes like sphingosine-1-phosphate (S1P) receptors .

- Binding Kinetics : Surface Plasmon Resonance (SPR) to measure / rates.

- In Vivo Validation : Radiolabel the compound with F for PET imaging to track biodistribution .

Q. How can stereochemical integrity be maintained during scale-up synthesis?

- Methodological Answer : The trifluoromethyl group’s steric bulk increases racemization risk. Mitigation strategies:

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during aminomethylation.

- Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Data Contradiction Analysis

Q. Why do purity claims vary across suppliers, and how can this impact research?

- Analysis : Commercial samples may report >98% purity (HPLC), but independent analyses often detect impurities (e.g., 3-(trifluoromethyl)benzoic acid at ~2%). These can skew bioassay results.

- Resolution : Cross-validate purity using orthogonal methods (e.g., F NMR integration) and request batch-specific COAs .

Key Research Findings Table

| Property | Value | Method/Reference |

|---|---|---|

| Molecular Weight | 200.16 g/mol | ESI-MS |

| Solubility in DMSO | >50 mM | UV-Vis titration |

| LogP (Predicted) | 2.8 ± 0.3 | ChemAxon |

| IC (S1P Receptor) | 12 nM (in vitro) | Radioligand binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.